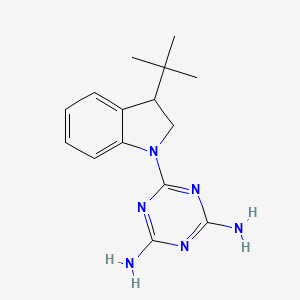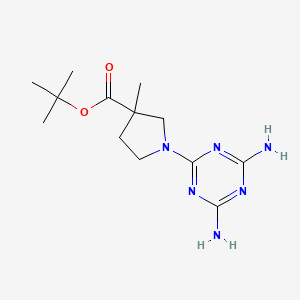![molecular formula C15H19BrN6 B7436528 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine, also known as BPTD, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BPTD is a triazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine acts as a voltage-gated sodium channel blocker, binding to the channel and preventing the influx of sodium ions. This results in a decrease in neuronal excitability and synaptic transmission, making it a useful tool for investigating the role of sodium channels in various biological processes.
Biochemical and Physiological Effects:
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of action potential firing, the reduction of neurotransmitter release, and the modulation of synaptic plasticity. These effects make it a promising tool for investigating the role of sodium channels in various biological processes, including pain, epilepsy, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine is its high potency and selectivity for voltage-gated sodium channels. This makes it a reliable tool for investigating the role of these channels in various biological processes. However, one limitation of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine in scientific research. One potential application is the investigation of the role of sodium channels in pain and analgesia. 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine has been shown to have analgesic effects in animal models, making it a promising tool for the development of novel pain therapies. Additionally, 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine may be useful in the investigation of the role of sodium channels in epilepsy and other neurological disorders. Finally, further optimization of the synthesis of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine may lead to the development of more potent and selective sodium channel blockers for use in scientific research.
Métodos De Síntesis
The synthesis of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine involves a multi-step process that begins with the reaction of 2-bromobenzylamine with piperidine. This is followed by the reaction of the resulting intermediate with cyanuric chloride to yield 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine. The synthesis of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine has been optimized to produce high yields and purity, making it a reliable compound for research purposes.
Aplicaciones Científicas De Investigación
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine has been used in a variety of scientific research applications, including the study of ion channels, neuronal excitability, and synaptic transmission. It has been shown to be a potent and selective blocker of voltage-gated sodium channels, making it a useful tool for investigating the role of these channels in various physiological processes.
Propiedades
IUPAC Name |
6-[2-[(2-bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN6/c16-12-7-2-1-5-10(12)9-11-6-3-4-8-22(11)15-20-13(17)19-14(18)21-15/h1-2,5,7,11H,3-4,6,8-9H2,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYPLOGDCMVJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2Br)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2,5-dicyclopropyl-1H-pyrrole-3-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7436447.png)
![2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7436455.png)
![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)

![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)

![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)

![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)